molecular formula C23H36N4O B11381977 N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11381977
M. Wt: 384.6 g/mol
InChI Key: SQHVLNLBQSJCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-BIS(2-METHYLPROPYL)-2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE: is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a piperidine ring and a benzodiazole moiety linked through an acetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C23H36N4O

Molecular Weight

384.6 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C23H36N4O/c1-18(2)14-26(15-19(3)4)23(28)17-27-21-11-7-6-10-20(21)24-22(27)16-25-12-8-5-9-13-25/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3

InChI Key

SQHVLNLBQSJCNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CN1C2=CC=CC=C2N=C1CN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(2-METHYLPROPYL)-2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzodiazole intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole moiety, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where nucleophiles can replace the acetamide moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its benzodiazole core.
  • Explored for its antimicrobial properties.

Medicine:

  • Potential applications in drug development, particularly for its possible anxiolytic and sedative effects.
  • Studied for its role in modulating neurotransmitter systems.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential use in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which N,N-BIS(2-METHYLPROPYL)-2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE exerts its effects is primarily through its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, such as those involving neurotransmitters or cellular stress responses.

Comparison with Similar Compounds

  • N,N-Diethyl-2-{2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
  • N,N-Dibutyl-2-{2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

Comparison:

  • Structural Differences: The primary difference lies in the alkyl groups attached to the nitrogen atoms. N,N-BIS(2-METHYLPROPYL)-2-{2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has isobutyl groups, whereas the similar compounds have ethyl or butyl groups.
  • Uniqueness: The presence of isobutyl groups may influence the compound’s lipophilicity, receptor binding affinity, and overall biological activity, making it unique compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.